molecular formula C15H18O2 B042203 2H-1-Benzopyran-2-one, 8-(1,1-dimethylethyl)-4,6-dimethyl- CAS No. 17874-34-9

2H-1-Benzopyran-2-one, 8-(1,1-dimethylethyl)-4,6-dimethyl-

Cat. No. B042203
CAS RN: 17874-34-9
M. Wt: 230.3 g/mol
InChI Key: SIOLFBILQBRZOC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzopyran derivatives often involves the reaction of hippuric acid in acetic anhydride with ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates and 2-dimethylaminomethylene-1,3-cyclohexanediones. This method has been used to produce compounds with significant local anesthetic, platelet antiaggregating, and other activities in biological systems (Mosti et al., 1994).

Molecular Structure Analysis

Molecular structure and spectroscopic properties of benzopyran derivatives, including their complexes with divalent transition metal ions, have been characterized through elemental analysis, infrared (IR), proton nuclear magnetic resonance (1H NMR) and mass spectra. Computational methods such as density functional theory (DFT) have provided insights into the geometrical structures of these complexes, revealing trigonal bipyramid and tetrahedral geometries for different metal complexes (Abdel‐Latif & Mohamed, 2017).

Chemical Reactions and Properties

Benzopyran derivatives participate in a variety of chemical reactions, including [4+2]-cycloadditions, showcasing their reactivity towards different dienophiles. These reactions often result in the formation of products with significant structural changes and potential biological activities. The stability and transformation of these adducts under reaction conditions have been explored, offering valuable insights into the reactivity and functionalization of benzopyran compounds (Nyiondi-Bonguen et al., 1994).

Physical Properties Analysis

The physical properties of benzopyran derivatives, including their crystal structures, have been elucidated through X-ray crystallography. These studies have revealed detailed information on the molecular conformations, packing, and intermolecular interactions, such as hydrogen bonding and π–π interactions, which play crucial roles in determining the stability and properties of these compounds (Stomberg et al., 2002).

Chemical Properties Analysis

The chemical properties of benzopyran derivatives are influenced by their structural features, such as the presence of substituents on the benzopyran core. These modifications can significantly affect their reactivity, electronic properties, and interaction with biological targets. Studies on the synthesis and functionalization of benzopyran compounds provide valuable information on their chemical behavior and potential applications in various fields (Ding, 1996).

Scientific Research Applications

Structure-Activity Relationship in Antiestrogens

A series of 2,3-diaryl-2H-1-benzopyrans, featuring variations in side chain positions and alkyl groups on the pyran ring, were synthesized to evaluate their affinity for estrogen receptors and their uterotrophic-antiuterotrophic activities. This study provided insights into how structural modifications influence the antiestrogenic efficacy of benzopyrans, highlighting the role of side chain positioning and alkyl substitutions in determining receptor affinity and biological activity. The findings suggest the potential of benzopyrans as potent antiestrogens, surpassing the effectiveness of known compounds like tamoxifen in certain models (Sharma, Saeed, Durani, & Kapil, 1990).

Antilipidemic and Antiaggregatory Properties

Research on synthetic aci-reductones, including 3,4-dihydroxy-2H-1-benzopyran-2-ones and their derivatives, revealed their significant antilipidemic activity and ability to inhibit human platelet aggregation. These compounds, particularly the benzopyranones, demonstrated their value as probes for studying platelet antiaggregatory mechanisms, indicating their potential in developing antiatherosclerotic drugs (Witiak, Kim, Tehim, Sternitzke, McCreery, Kim, Feller, Romstedt, Kamanna, & Newman, 1988).

Neuroprotective Potential

A study evaluated the neuroprotective activities of newly synthesized Benzopyran-2-one derivatives using various pharmacological tests in mice. These derivatives showed significant central nervous system depression, indicating their potential in treating conditions associated with excessive neuronal activity. However, they did not exhibit analgesic activity, suggesting a specific mechanism of action related to CNS depression and neuroprotection (Tippu, Mohammed, Chanabasappa, & Mallikarjun, 2018).

Genotoxicity Evaluation

The genotoxic and mutagenic effects of benzopyrans isolated from Hypericum polyanthemum were assessed using the micronuclei test and the comet assay in mice. The study found that one of the compounds, HP1, displayed a weak mutagenic effect, suggesting the need for further in vivo studies on the antitumor action of these compounds. The overall findings contribute to understanding the safety profile of benzopyrans, particularly in the context of their antitumor activity (Ferraz, da Silva, Deimlimg, Santos-Mello, Sharlau, von Poser, & Picada, 2009).

properties

IUPAC Name

8-tert-butyl-4,6-dimethylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O2/c1-9-6-11-10(2)8-13(16)17-14(11)12(7-9)15(3,4)5/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIOLFBILQBRZOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)C(C)(C)C)OC(=O)C=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90884992
Record name 4,6-Dimethyl-8-(2-methyl-2-propanyl)-2H-chromen-2-one
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Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-1-Benzopyran-2-one, 8-(1,1-dimethylethyl)-4,6-dimethyl-

CAS RN

17874-34-9
Record name 8-(1,1-Dimethylethyl)-4,6-dimethyl-2H-1-benzopyran-2-one
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Record name 2H-1-Benzopyran-2-one, 8-(1,1-dimethylethyl)-4,6-dimethyl-
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Record name 2H-1-Benzopyran-2-one, 8-(1,1-dimethylethyl)-4,6-dimethyl-
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Record name 4,6-Dimethyl-8-(2-methyl-2-propanyl)-2H-chromen-2-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-tert-butyl-4,6-dimethyl-2-benzopyrone
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